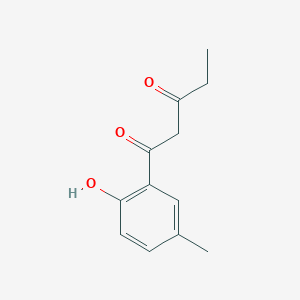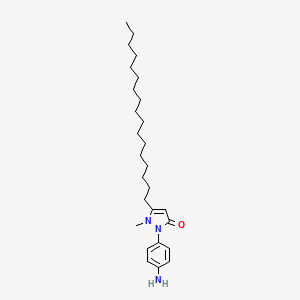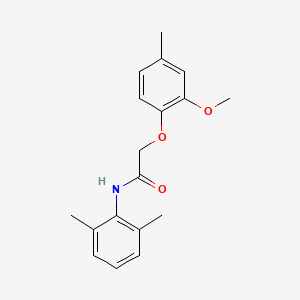
4-(2-(4-Tert-octylphenoxy)ethoxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(4-Tert-octylphenoxy)ethoxy)benzoic acid is an organic compound with the molecular formula C23H30O4 and a molecular weight of 370.493 g/mol . This compound is known for its unique structure, which includes a benzoic acid moiety linked to a tert-octylphenoxy group via an ethoxy bridge. It is often used in scientific research and industrial applications due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Tert-octylphenoxy)ethoxy)benzoic acid typically involves the reaction of 4-tert-octylphenol with ethylene oxide to form 4-(2-(4-tert-octylphenoxy)ethanol. This intermediate is then reacted with 4-bromobenzoic acid under basic conditions to yield the final product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound.
化学反応の分析
Types of Reactions
4-(2-(4-Tert-octylphenoxy)ethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.
Substitution: The phenoxy and benzoic acid groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce benzyl alcohol derivatives.
科学的研究の応用
4-(2-(4-Tert-octylphenoxy)ethoxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(2-(4-Tert-octylphenoxy)ethoxy)benzoic acid involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. The ethoxy and phenoxy groups play a crucial role in its binding affinity and specificity. The pathways involved in its action are still under investigation, but it is believed to influence cellular processes through its interactions with key biomolecules .
類似化合物との比較
Similar Compounds
- 4-tert-Butylbenzoic acid
- 4-(4-tert-Butylphenoxy)butanoic acid
- N-(2-Benzoyl-4-chlorophenyl)-2-(4-tert-butylphenoxy)acetamide
- 4-Nitrobenzoic acid N’-(2-methoxy-benzoyl)-hydrazide
- 2-(2-(4-tert-Octylphenoxy)ethoxy)aniline
Uniqueness
4-(2-(4-Tert-octylphenoxy)ethoxy)benzoic acid stands out due to its unique combination of a benzoic acid moiety and a tert-octylphenoxy group. This structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance .
特性
CAS番号 |
102590-02-3 |
|---|---|
分子式 |
C23H30O4 |
分子量 |
370.5 g/mol |
IUPAC名 |
4-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]benzoic acid |
InChI |
InChI=1S/C23H30O4/c1-22(2,3)16-23(4,5)18-8-12-20(13-9-18)27-15-14-26-19-10-6-17(7-11-19)21(24)25/h6-13H,14-16H2,1-5H3,(H,24,25) |
InChIキー |
OGNYKSZIFQUMPV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



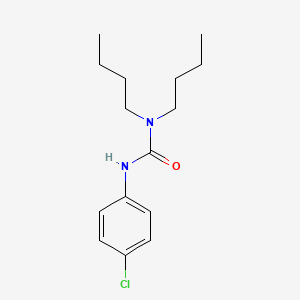
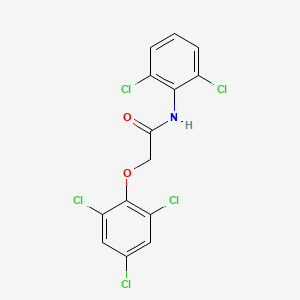
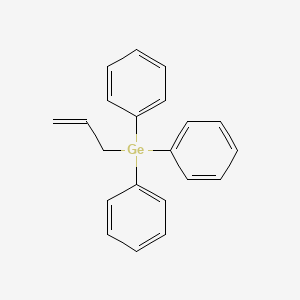
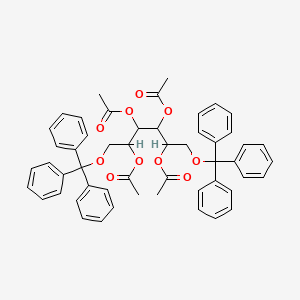
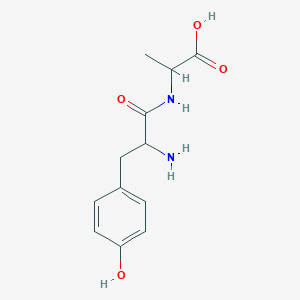
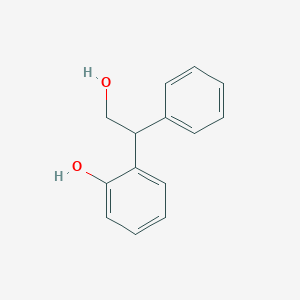
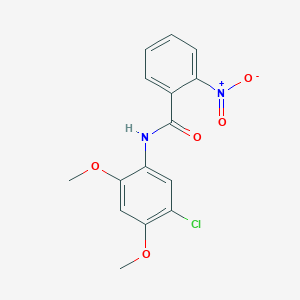
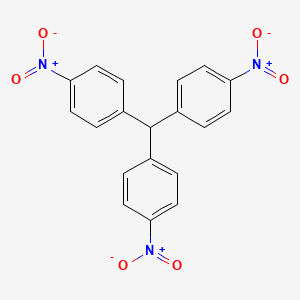
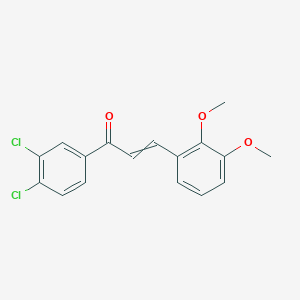
![1-[3-(2-Bromoacetyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11954930.png)
